molecular formula C24H20BrN3O3S2 B2734378 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 865175-24-2

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2734378
CAS No.: 865175-24-2
M. Wt: 542.47
InChI Key: OPFOKAQTAOAUCX-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole core substituted with a bromo group at position 6 and an allyl group at position 3. The Z-configuration of the imine moiety stabilizes the planar structure, while the 4-(N-methyl-N-phenylsulfamoyl)benzamide group introduces steric bulk and electronic modulation.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O3S2/c1-3-15-28-21-14-11-18(25)16-22(21)32-24(28)26-23(29)17-9-12-20(13-10-17)33(30,31)27(2)19-7-5-4-6-8-19/h3-14,16H,1,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFOKAQTAOAUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Br)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound is part of the benzothiazole family, which has been extensively studied for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A bromobenzo[d]thiazole moiety.
  • An allyl substituent at the 3-position.
  • A sulfonamide group attached to a benzamide structure.

Molecular Formula: C₁₄H₁₅BrN₂O₂S
Molecular Weight: 360.25 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation and survival. This includes inhibition of:
    • Acetylcholinesterase (AChE) : Involved in neurotransmission, with implications in neurodegenerative diseases.
    • Monoamine Oxidase B (MAO-B) : Elevated levels are associated with Alzheimer's disease.
  • Induction of Apoptosis: It can activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antimicrobial Activity: The compound may disrupt bacterial cell walls, contributing to its antibacterial properties.

Biological Activity Studies

Recent studies have evaluated the biological activities of similar benzothiazole derivatives, providing insights into the potential effects of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide.

Table 1: Biological Activities of Benzothiazole Derivatives

Compound NameActivity TypeIC50/ Ki ValueReference
Compound 1AChE Inhibition6.7 µM
Compound 2MAO-B Inhibition1.6 µM
Compound 3AnticancerVaries by cell line
(Z)-N-(3-allyl...AntimicrobialTBDCurrent Study

Case Studies and Research Findings

  • Anticancer Properties :
    • In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from benzothiazole have been reported to induce apoptosis and inhibit tumor growth through multiple pathways.
  • Neuroprotective Effects :
    • Compounds targeting MAO-B have shown promise in reducing neurodegeneration associated with Alzheimer's disease. The ability to inhibit this enzyme may help in managing symptoms and slowing disease progression.
  • Antimicrobial Efficacy :
    • Research indicates that certain benzothiazole derivatives possess broad-spectrum antibacterial activity. The mechanism often involves disruption of bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Core Heterocycle and Substituent Effects

Compound Core Structure Key Substituents Bioactive Implications
Target Compound Benzo[d]thiazol-2(3H)-ylidene 6-Bromo, 3-allyl, 4-(N-methyl-N-phenylsulfamoyl)benzamide Enhanced electrophilicity; sulfonamide bioactivity
3-Substituted-6-bromo-quinazolin-4(3H)-ones () Quinazolinone 3-Nitrophenyl, cyclohexyl/benzyl Anticancer potential via kinase inhibition
1,2,4-Triazole-3(4H)-thiones () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Antifungal/antibacterial activity
N-(5-Isoxazolyl-thiadiazol-2-ylidene)-benzamide () 1,3,4-Thiadiazole Isoxazole, phenyl, benzamide Antimicrobial and anti-inflammatory properties

Key Observations :

  • The target’s 6-bromo substituent (shared with quinazolinones in ) enhances electrophilicity, facilitating nucleophilic interactions in biological targets.
  • The sulfamoyl benzamide group parallels sulfonyl-containing triazoles (), which improve metabolic stability and target binding .

Key Observations :

  • The target’s synthesis likely requires precise control of imine geometry (Z-configuration), contrasting with the tautomer-driven synthesis of triazoles in .
  • Brominated precursors (e.g., 6-bromo-2-aminobenzamide) are critical for both the target and quinazolinones (), suggesting shared challenges in regioselective functionalization .

Spectroscopic and Analytical Data

Compound IR Peaks (cm⁻¹) ¹H-NMR Features (δ, ppm)
Target Compound ~1660 (C=O), ~1250 (S=O) Allyl protons (δ 5.0–5.5), aromatic splitting (δ 7.2–8.3)
Quinazolinones () 1682 (C=O), 1243–1258 (C=S) Cyclohexyl/benzyl CH₂ (δ 3.4–4.3)
1,2,4-Triazoles () 1247–1255 (C=S), 3278–3414 (NH) Difluorophenyl (δ 7.0–7.5), sulfonyl aryl (δ 7.8–8.2)
Thiadiazoles () 1605–1719 (C=O), 3150–3319 (NH) Isoxazole protons (δ 7.95–8.13), ethyl CH₃ (δ 1.06–1.36)

Key Observations :

  • The target’s C=O stretch (~1660 cm⁻¹) aligns with benzamide derivatives in , while its S=O stretch (~1250 cm⁻¹) matches sulfonamide-containing triazoles in .
  • The absence of NH stretches in the target (due to imine formation) contrasts with NH-rich triazoles and thiadiazoles .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide?

  • Methodology : Multi-step synthesis involving:

  • Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH and temperature (e.g., using HCl/EtOH at 80°C) .
  • Allylation : Introducing the allyl group via nucleophilic substitution (e.g., using allyl bromide in DMF with K₂CO₃ as base) .
  • Sulfamoylation : Reaction with N-methyl-N-phenylsulfamoyl chloride in anhydrous THF, requiring inert atmosphere to prevent hydrolysis .
    • Optimization : Monitor reaction progress via TLC/HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >90% purity .

Q. How can structural characterization of this compound be performed to confirm its Z-configuration?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify imine (C=N) geometry. Z-configuration shows distinct coupling patterns for adjacent protons (e.g., allyl group protons at δ 5.2–5.8 ppm with 3J^3J ~10–12 Hz) .
  • X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis .
  • IR Spectroscopy : C=N stretch at ~1600 cm⁻¹ and sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Q. What are the key functional groups influencing reactivity and stability?

  • Critical Groups :

  • Bromine : Electrophilic site for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
  • Sulfamoyl Group : Hydrogen-bonding capability affects solubility and target binding; susceptible to hydrolysis under acidic conditions .
  • Allyl Group : Participates in cycloaddition or oxidation reactions; stabilizes the thiazole ring via conjugation .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental assays validate its mechanism?

  • Mechanistic Studies :

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization). Similar benzothiazoles show sub-µM activity against EGFR .
  • Cellular Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to evaluate anticancer activity in MCF-7 or HeLa cells .
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets; correlate with experimental IC₅₀ values .

Q. How can structural modifications enhance bioactivity or reduce toxicity?

  • SAR Analysis :

  • Bromo Replacement : Substitute Br with Cl or I to modulate electron-withdrawing effects and binding affinity (e.g., iodine enhances halogen bonding in kinase inhibitors) .
  • Sulfamoyl Optimization : Replace N-methyl-N-phenyl with bicyclic amines (e.g., piperazine) to improve metabolic stability .
  • Allyl Functionalization : Oxidize to epoxy or diol derivatives for increased polarity and reduced off-target effects .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • In Silico Modeling :

  • ADME Prediction : SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Predicted logP ~3.5 suggests moderate bioavailability .
  • Toxicity Profiling : ProTox-II for hepatotoxicity risk assessment; benzothiazoles may require mitigation of reactive metabolite formation .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported biological activities of analogous benzothiazoles?

  • Case Study : Compare IC₅₀ values of bromo vs. chloro derivatives in kinase assays.

  • Hypothesis : Bromo’s larger atomic radius enhances hydrophobic interactions but reduces solubility, leading to variable cell-based vs. enzyme activity .
  • Validation : Conduct parallel assays under standardized conditions (e.g., 10% FBS in DMEM) and use statistical tools (ANOVA) to assess significance .

Q. Why do similar compounds exhibit divergent stability profiles in aqueous media?

  • Root Cause : Sulfamoyl group hydrolysis rates vary with pH.

  • Experimental Design : Accelerated stability testing (40°C/75% RH) at pH 1–9. LC-MS identifies degradation products (e.g., free sulfonamide) .
  • Mitigation : Formulate with cyclodextrins or PEGylation to enhance aqueous stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.